REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([OH:8])=[C:6]([CH:9]=[O:10])[C:5]([CH2:11][OH:12])=[CH:4][N:3]=1.Cl.C(=O)(O)[O-].[Na+]>O>[CH3:1][C:2]1[N:3]=[CH:4][C:5]([CH2:11][OH:12])=[C:6]([CH:9]=[O:10])[C:7]=1[OH:8] |f:0.1,2.3|
|
Name
|
|
Quantity
|
1.016 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C(=C1O)C=O)CO.Cl
|
Name
|
|
Quantity
|
0.456 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
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FILTRATION
|
Details
|
The thus precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=C(C=N1)CO)C=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.68 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |